molecular formula C12H10N2O B7811592 N-trans-Cinnamoylimidazole CAS No. 2979-51-3

N-trans-Cinnamoylimidazole

Cat. No.: B7811592
CAS No.: 2979-51-3
M. Wt: 198.22 g/mol
InChI Key: XVGXMXZUJNAGFZ-UHFFFAOYSA-N
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Description

N-trans-Cinnamoylimidazole is a chemical compound with the empirical formula C12H10N2O . It has a molecular weight of 198.22 .


Molecular Structure Analysis

The SMILES string for this compound is O=C(\\C=C\\c1ccccc1)n2ccnc2 . This represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a crystalline compound with an off-white to yellow color . It has a melting point of 133-135 °C . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

Enzymatic Reaction Studies

N-trans-Cinnamoylimidazole has been utilized in studies examining its interaction with enzymes. For instance, it reacts more readily than its cis-stereoisomer with the α-chymotrypsin active center. This differential reactivity between the cis and trans stereoisomers due to the enzyme's active center specificity has been a subject of interest (Martínek, Varfolomeyev, & Berezin, 1971).

Hydrolysis Acceleration

Research has shown that hydrolyses of this compound can be accelerated by cycloamyloses, offering insights into the cleavage of amide bonds in certain environments, which is relevant to understanding hydrolytic enzymes (Komiyama & Bender, 1977).

Human Serum Albumin Esterase Activity

This compound has been used to investigate the esterase activity of human serum albumin, providing insights into the acylation and deacylation processes of albumin (Ohta, Kurono, & Ikeda, 1983).

Photo-Responsive Systems

It has been involved in studies of photo-responsive systems, such as in the transformation of wormlike micelles to spherical micelles in aqueous solutions, highlighting its role in molecular photoisomerization (Li et al., 2012).

Antimicrobial and Antitubercular Activity

Research has also explored the synthesis and in vitro antimicrobial and antitubercular activity of compounds related to this compound, providing potential pathways for new therapeutic agents (Shingalapur, Hosamani, & Keri, 2009).

Drug Discovery and Chemical Genetics

Finally, this compound-related compounds have been part of a chemical genetics approach for discovering apoptosis inducers, indicating their potential in drug research and the identification of new molecular targets (Cai, Drewe, & Kasibhatla, 2006).

Safety and Hazards

N-trans-Cinnamoylimidazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

1-imidazol-1-yl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(14-9-8-13-10-14)7-6-11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGXMXZUJNAGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259433
Record name 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-51-3
Record name 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2979-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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